3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-4-YL]hexyl]-phenanthridinium
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Overview
Description
3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-4-Yl]Hexyl]-Phenanthridinium is a complex organic compound belonging to the class of phenylquinolines . This compound is known for its unique structure, which includes a phenanthridinium core, a triazole ring, and an acridine moiety.
Preparation Methods
The synthesis of 3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-4-Yl]Hexyl]-Phenanthridinium involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-phenyl-1,3,5-triazine (DPT) as a precursor.
Intermediate Formation: The DPT undergoes deamination to form dimers, trimers, and polymers.
Ring-Opening Isomerization: The triazine ring is isomerized to form tri-s-triazine.
Final Assembly: The final compound is assembled by coupling the triazine intermediate with the acridine and triazole moieties under specific reaction conditions.
Chemical Reactions Analysis
3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-4-Yl]Hexyl]-Phenanthridinium undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a DNA intercalator, which can be used in cancer therapy.
Fluorescent Dye: The compound is used as a fluorescent dye in biological imaging due to its strong fluorescence properties.
Materials Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-4-Yl]Hexyl]-Phenanthridinium involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It targets enzymes like acetylcholinesterase, leading to the inhibition of enzyme activity.
Pathway Modulation: The compound modulates various cellular pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Compared to other similar compounds, 3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-4-Yl]Hexyl]-Phenanthridinium stands out due to its unique combination of structural features:
Phenylquinolines: Similar compounds include 2,6-diamino-4-phenyl-1,3,5-triazine.
Phenanthridines: Compounds like 3,8-diamino-6-phenylphenanthridine share structural similarities.
Acridines: The presence of the acridine moiety is a distinguishing feature compared to other phenylquinolines.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C42H45N8+ |
---|---|
Molecular Weight |
661.9 g/mol |
IUPAC Name |
6-phenyl-5-[6-[1-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]triazol-4-yl]hexyl]phenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C42H44N8/c43-30-19-21-33-34-22-20-31(44)27-40(34)50(42(37(33)26-30)29-12-4-3-5-13-29)24-11-2-1-6-14-32-28-49(48-47-32)25-23-45-41-35-15-7-9-17-38(35)46-39-18-10-8-16-36(39)41/h3-5,7,9,12-13,15,17,19-22,26-28,44H,1-2,6,8,10-11,14,16,18,23-25,43H2,(H,45,46)/p+1 |
InChI Key |
NAARZDJZGYBXKL-UHFFFAOYSA-O |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN4C=C(N=N4)CCCCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N |
Origin of Product |
United States |
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